8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
Description
This compound is a spirocyclic structure featuring a fused oxa (oxygen) and aza (nitrogen) ring system. The spiro[3.5]nonane core comprises a 3-membered and a 5-membered ring sharing a single atom. The carboxylic acid group at position 7 and the hydrochloride salt enhance solubility and stability, making it valuable in medicinal chemistry as a building block for drug discovery .
Properties
IUPAC Name |
8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)6-4-9-8(5-12-6)2-1-3-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQPLGCHMAQTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC(CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Attributes of the Target Compound
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride features a spirocyclic scaffold combining oxygen and nitrogen heteroatoms within a bicyclic framework. The hydrochloride salt enhances solubility for downstream pharmaceutical applications. Key characteristics include:
Petasis-Grubbs Reaction Sequence
Reaction Overview
This two-step strategy, adapted from spirocyclic syntheses in ChemRxiv, involves:
- Petasis borono-Mannich reaction to assemble a linear precursor.
- Ring-closing metathesis (RCM) using Grubbs catalysts to form the spirocycle.
Step 1: Petasis Reaction Optimization
Reaction of allylamine, glyoxylic acid, and vinylboronic acid in toluene (1 M concentration) achieves 99% conversion to intermediate 4a (Table 1).
Table 1. Solvent and Concentration Effects on Petasis Reaction Efficiency
| Entry | Solvent | Concentration (M) | Conversion to 4a (%) |
|---|---|---|---|
| 6 | Chloroform | 0.2 | 71 |
| 8 | Toluene | 0.2 | 87 |
| 10 | Toluene | 1.0 | 99 |
Key factors:
- Toluene maximizes yield due to improved boronic acid solubility.
- High concentrations (1 M) suppress side reactions (e.g., oligomerization).
Step 2: Grubbs-Catalyzed RCM
Second-generation Grubbs catalyst (5 mol%) in dichloromethane cyclizes 4a into the spirocyclic ester precursor. Subsequent hydrolysis (6 M HCl, reflux) yields the carboxylic acid, isolated as the hydrochloride salt (95% purity).
Imine Cyclization Strategy
Traditional Approach
EvitaChem’s azetidinone synthesis inspires this method:
- Imine formation : Condensation of furfurylamine with cyclopropanecarbaldehyde.
- Cyclization : Treatment with monochloroacetyl chloride and triethylamine in 1,4-dioxane.
Limitations
- Regioselectivity : Competing N- and O-alkylation reduces yield (~45%).
- Purification challenges : Requires column chromatography to isolate the spirocyclic product.
Spectroscopic Characterization
Both routes require validation via:
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic Acid Hydrochloride Synthesis
Chemical Reactions Analysis
Types of Reactions
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic structure can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions can vary widely depending on the specific reaction but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can form ketones or aldehydes, while reduction can form alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention as a potential lead for developing new therapeutic agents, particularly targeting metabolic disorders such as diabetes. Its role as a GPR119 agonist has been highlighted in various studies, indicating its ability to enhance insulin secretion and reduce glucagon release, thus contributing to improved glycemic control .
Biochemical Studies
In biochemical research, 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride is utilized to explore enzyme mechanisms and protein-ligand interactions. Its unique structure allows researchers to investigate how it interacts with specific molecular targets, providing insights into various biochemical pathways .
Material Science
The compound's distinctive properties make it a candidate for developing new materials with unique functionalities. Its application in creating specialty chemicals and advanced materials is an area of ongoing research, particularly in industries focused on innovative material solutions .
Case Study 1: GPR119 Agonism
A study published in Bioorganic & Medicinal Chemistry evaluated the biological activity of several derivatives of 8-Oxa-5-azaspiro[3.5]nonane. Notably, one derivative demonstrated significant glucose-lowering effects in diabetic rat models, suggesting its potential therapeutic application in managing type 2 diabetes .
| Target | Effect | Result |
|---|---|---|
| GPR119 | Agonism | Increased insulin secretion |
| Decreased glucagon release |
Case Study 2: Synthesis Optimization
Research into the synthesis of 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride has focused on optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and green chemistry principles have been explored to minimize environmental impact while maximizing efficiency .
Mechanism of Action
The mechanism of action of 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride depends on its specific application. In general, it can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Core Ring Variations
- 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride (CAS 1989659-12-2): Differs in the placement of oxygen and nitrogen (positions 7-oxa and 2-aza vs. 8-oxa and 5-aza). Molecular Formula: C₈H₁₄ClNO₃ (vs. C₈H₁₃ClNO₃ for the target compound). Applications: Used in peptide synthesis due to its rigid backbone .
- 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride (CAS 1803582-49-1): Larger spiro[4.4]nonane system (two 4-membered rings). Molecular Weight: 207.66 g/mol (vs. ~207–209 g/mol for the target compound). Functional Role: Explored as a conformational constraint in protease inhibitors .
Functional Group Modifications
- 8-Oxa-5-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride (Enamine Ltd): Carboxylic acid at position 6 instead of 5.
- 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid (CymitQuimica): Protected with a Fmoc group, making it suitable for solid-phase peptide synthesis. Molecular Weight: Higher (~400 g/mol) due to the Fmoc moiety .
Salt Forms and Derivatives
- 7-Azaspiro[3.5]nonane-7-carboxamide derivatives (Patent EP2009): Replaces carboxylic acid with carboxamide, enhancing blood-brain barrier penetration. Pharmacological Use: FAAH enzyme inhibitors for pain management .
- Purity: ≥97% .
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Application |
|---|---|---|---|---|---|
| 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid; HCl | Spiro[3.5]nonane | C₈H₁₃ClNO₃ | 207.65 | Carboxylic acid, HCl salt | Drug building block |
| 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid; HCl | Spiro[3.5]nonane | C₈H₁₄ClNO₃ | 207.65 | Carboxylic acid, HCl salt | Peptide synthesis |
| 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid; HCl | Spiro[4.4]nonane | C₈H₁₄ClNO₃ | 207.66 | Carboxylic acid, HCl salt | Protease inhibitor scaffolds |
| 7-Azaspiro[3.5]nonane-7-carboxamide | Spiro[3.5]nonane | C₉H₁₄N₂O | 166.22 | Carboxamide | FAAH modulators (therapeutics) |
| 2-Oxaspiro[3.5]nonane-7-carboxylic acid | Spiro[3.5]nonane | C₉H₁₄O₃ | 170.21 | Carboxylic acid | Organic synthesis intermediate |
Biological Activity
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride is a spirocyclic compound characterized by its unique structural features, including the presence of both oxygen and nitrogen atoms within its ring system. This compound has garnered interest in various fields of research due to its potential biological activities, particularly as a GPR119 agonist, which may have implications in metabolic disorders such as diabetes.
Chemical Structure and Properties
The molecular formula for 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride is , with a molecular weight of approximately 207.65 g/mol. Its spirocyclic structure contributes to its distinct chemical properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO3·HCl |
| Molecular Weight | 207.65 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the spirocyclic structure via intramolecular nucleophilic substitution.
- Introduction of the carboxylic acid group through oxidation processes.
- Formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Biological Activity
Recent studies highlight the biological activity of 8-Oxa-5-azaspiro[3.5]nonane derivatives, particularly their role as GPR119 agonists. GPR119 is a receptor involved in glucose metabolism, making it a target for diabetes treatment.
Case Study: GPR119 Agonism
A study published in Bioorganic & Medicinal Chemistry evaluated various 7-azaspiro[3.5]nonane derivatives, identifying specific compounds that exhibited potent GPR119 agonistic activity. Notably, compound 54g demonstrated significant glucose-lowering effects in diabetic rat models, indicating its potential therapeutic application in managing type 2 diabetes .
The mechanism by which 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid exerts its biological effects is primarily through interaction with GPR119 receptors. Activation of these receptors enhances insulin secretion and decreases glucagon release, contributing to improved glycemic control.
| Target | Effect | Result |
|---|---|---|
| GPR119 | Agonism | Increased insulin secretion |
| Decreased glucagon release |
Research Applications
The compound's unique structure and biological activity make it a valuable candidate in several research applications:
- Medicinal Chemistry : As a lead compound for developing new antidiabetic drugs.
- Biochemical Studies : Investigating enzyme mechanisms and protein-ligand interactions.
- Material Science : Exploring its potential use in creating novel materials with unique properties.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride?
The synthesis of spirocyclic compounds like 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride typically involves cyclization reactions or ring-closing strategies. For example, spirocyclic carboxamides are synthesized via coupling reactions using reagents like EDCI/HOBt, followed by acid hydrolysis to yield carboxylic acid derivatives . Key steps include:
- Ring formation : Use of bicyclic intermediates (e.g., oxazole or aziridine precursors).
- Carboxylic acid introduction : Hydrolysis of ester or amide groups under acidic conditions (e.g., HCl/THF).
- Purification : Chromatography (e.g., reverse-phase HPLC) to isolate the hydrochloride salt .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR are essential for verifying spirocyclic geometry and substituent positions (e.g., distinguishing oxa/aza atoms in the ring) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., CHClNO·HCl expected for the hydrochloride salt) .
- HPLC : Assess purity (>95% by area normalization) using C18 columns with mobile phases like acetonitrile/water + 0.1% TFA .
Advanced: How can computational modeling optimize reaction pathways for synthesizing this spirocyclic compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict viable intermediates and transition states. For example:
- Transition state analysis : Identifies energetically favorable pathways for spiro ring formation.
- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., THF vs. DMF) to enhance yield .
- Machine learning : Training models on spirocyclic reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation steps) .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Discrepancies may arise from:
- Impurity profiles : Trace solvents (e.g., DMSO) or unreacted intermediates can inhibit biological targets. Mitigate via rigorous LC-MS analysis .
- Solubility variability : Use standardized buffers (e.g., PBS pH 7.4) and DLS to assess aggregation .
- Receptor heterogeneity : Validate target specificity using CRISPR-engineered cell lines or competitive binding assays .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Typically >10 mM in DMSO; <1 mM in aqueous buffers (add 0.1% Tween-80 to improve solubility).
- Stability :
Advanced: What strategies are effective for characterizing degradation products during long-term stability studies?
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and oxidative stress (HO) to simulate aging.
- LC-MS/MS : Identify major degradation products (e.g., ring-opened carboxylic acids or demethylated analogs).
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under varying storage conditions .
Basic: What safety precautions are necessary when handling this compound in the laboratory?
- Hazard codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).
- PPE : Nitrile gloves, safety goggles, and fume hood use for weighing.
- Spill management : Neutralize with sodium bicarbonate and adsorb via vermiculite .
Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic pathway studies?
- Tracer studies : Synthesize C-labeled analogs to track metabolic incorporation via LC-MS metabolomics.
- Protein binding assays : Use N-labeled compound for NMR-based studies of target interactions (e.g., FAAH enzyme binding) .
Basic: What are the documented pharmacological targets or mechanisms of action for structurally related spirocyclic compounds?
Spirocyclic carboxamides are reported as inhibitors of fatty acid amide hydrolase (FAAH), with IC values <100 nM. Mechanisms include:
- Covalent binding : Reactivity with FAAH’s catalytic serine residue.
- Selectivity screening : Cross-test against related enzymes (e.g., monoacylglycerol lipase) to confirm specificity .
Advanced: What in silico tools are recommended for predicting ADMET properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
